molecular formula C14H22INO3 B283293 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol

2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol

Cat. No. B283293
M. Wt: 379.23 g/mol
InChI Key: RMMJAYHZDJQZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol, also known as KML29, is a synthetic compound that has shown potential in scientific research applications. This compound is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes such as inflammation, pain, and metabolism.

Mechanism of Action

2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol is a selective antagonist of GPR35, which means it binds to the receptor and prevents its activation by other ligands. GPR35 is involved in various physiological processes, including inflammation, pain, and metabolism. The exact mechanism of action of 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol is not fully understood, but it is believed to inhibit GPR35 signaling pathways and downstream effects.
Biochemical and Physiological Effects:
2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has been shown to have several biochemical and physiological effects. In a study by Zhao et al. (2018), 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol was found to reduce inflammatory responses in a mouse model of colitis. The compound also decreased the expression of pro-inflammatory cytokines and chemokines. In another study by Wang et al. (2017), 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol was shown to reduce neuropathic pain in a rat model. The compound also decreased the expression of pain-related genes in the spinal cord. 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has also been investigated for its potential role in regulating glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has several advantages for lab experiments. It is a selective antagonist of GPR35, which makes it a valuable tool for studying the receptor's function. The compound has also been shown to have low toxicity and good solubility. However, 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in some experiments. The compound is also not very stable in aqueous solutions, which may require special handling and storage conditions.

Future Directions

There are several future directions for the study of 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol. One potential application is in the development of new therapies for inflammatory diseases such as colitis and Crohn's disease. 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has shown promising results in reducing inflammation in animal models, and further studies are needed to investigate its potential in humans. Another potential application is in the treatment of neuropathic pain. 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has been shown to reduce pain-related gene expression in animal models, and further studies are needed to investigate its potential in humans. Additionally, 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol may have potential in regulating glucose metabolism and insulin sensitivity, which could lead to the development of new therapies for diabetes and metabolic disorders.

Synthesis Methods

The synthesis of 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol involves several steps, including the protection of the phenol group, the iodination of the ethoxy group, and the coupling of the benzylamine with the protected phenol. The final deprotection step yields the desired compound. The synthesis of 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has been described in detail in a research article by Zhang et al. (2014).

Scientific Research Applications

2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has been used in various scientific research applications, including the study of GPR35 function and signaling pathways. GPR35 is a relatively new G protein-coupled receptor, and its physiological functions are not fully understood. 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has been shown to be a selective antagonist of GPR35, which makes it a valuable tool for studying the receptor's function. 2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol has been used in several studies to investigate the role of GPR35 in inflammation, pain, and metabolism.

properties

Molecular Formula

C14H22INO3

Molecular Weight

379.23 g/mol

IUPAC Name

2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C14H22INO3/c1-4-11(9-17)16-8-10-6-12(15)14(19-5-2)13(7-10)18-3/h6-7,11,16-17H,4-5,8-9H2,1-3H3

InChI Key

RMMJAYHZDJQZTQ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C(=C1)I)OCC)OC

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)I)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.